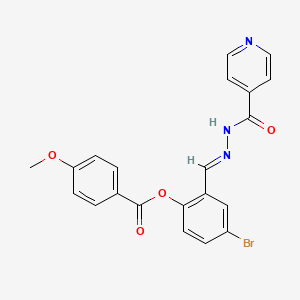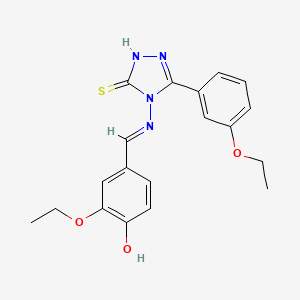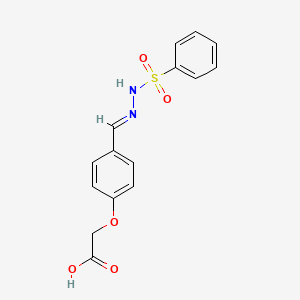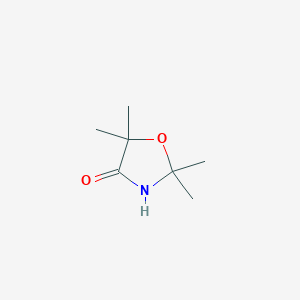
4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of isonicotinic acid hydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Bromination: : The hydrazone intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane.
-
Esterification: : The final step involves the esterification of the brominated hydrazone with 4-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
-
Reduction: : Reduction reactions can target the nitro group, converting it to an amine under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
-
Substitution: : The bromine atom in the compound can be substituted by nucleophiles in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
科学研究应用
4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
-
Industry: : It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-methoxybenzoate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes or receptors involved in critical biological pathways. The hydrazone moiety, in particular, is known to interact with various biological molecules, potentially leading to the modulation of their activity.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-methylbenzoate
- 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to the presence of the 4-methoxybenzoate group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for specific research purposes.
属性
CAS 编号 |
767289-30-5 |
|---|---|
分子式 |
C21H16BrN3O4 |
分子量 |
454.3 g/mol |
IUPAC 名称 |
[4-bromo-2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H16BrN3O4/c1-28-18-5-2-15(3-6-18)21(27)29-19-7-4-17(22)12-16(19)13-24-25-20(26)14-8-10-23-11-9-14/h2-13H,1H3,(H,25,26)/b24-13+ |
InChI 键 |
XTEXTDBHROHJPH-ZMOGYAJESA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=NC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12011167.png)
![N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}ethyl)-4-propoxybenzamide](/img/structure/B12011177.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide](/img/structure/B12011184.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)


![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)
![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)


![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)
![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
